4-methoxy-2-methylquinolin-8-amine CAS 91350-35-5 properties
4-methoxy-2-methylquinolin-8-amine CAS 91350-35-5 properties
An In-Depth Technical Guide: 4-Methoxy-2-methylquinolin-8-amine (CAS 91350-35-5) in Advanced C–H Functionalization and Pharmacophore Design
Executive Summary
The molecule 4-methoxy-2-methylquinolin-8-amine (CAS 91350-35-5) represents a highly specialized, sterically and electronically tuned scaffold. While the parent 8-aminoquinoline is a ubiquitous bidentate directing group (BDG) in transition-metal-catalyzed C–H activation, the strategic installation of a 4-methoxy (electron-donating) and a 2-methyl (steric) group fundamentally alters its coordination chemistry and photophysical properties. This whitepaper provides researchers and drug development professionals with a comprehensive analysis of its physicochemical properties, its mechanistic role in catalytic cycles, and self-validating protocols for its application in advanced synthesis.
Physicochemical & Structural Profiling
Understanding the physical properties of CAS 91350-35-5 is critical for predicting its behavior in organic solvents and its affinity for transition metals. The table below summarizes its core quantitative data.
| Property | Value |
| CAS Registry Number | 91350-35-5[1] |
| Chemical Name | 4-Methoxy-2-methylquinolin-8-amine |
| Molecular Formula | C₁₁H₁₂N₂O[1] |
| Molecular Weight | 188.23 g/mol [1] |
| SMILES String | NC1=C2N=C(C)C=C(OC)C2=CC=C1[1] |
| Functional Groups | Primary Amine, Methoxy, Quinoline Core[1] |
| Storage Conditions | Sealed in dry, 2-8 °C[1] |
Structural Causality:
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The 2-Methyl Group: Located adjacent to the quinoline nitrogen, this group introduces significant steric bulk. In coordination chemistry, this steric clash modifies the bite angle of the resulting metallacycle, which can lower reactivity in certain base-metal catalysis (e.g., Fe-catalyzed systems)[2], but favorably accelerates reductive elimination in Pd-catalyzed cross-couplings by destabilizing the intermediate.
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The 4-Methoxy Group: As a strong electron-donating group (EDG) via resonance, it increases the electron density on the quinoline ring. This enhances the Lewis basicity of the quinoline nitrogen, stabilizing high-valent metal intermediates (such as Pd(IV) or Co(III)) during the oxidative addition phase of C–H functionalization.
Mechanistic Role in Transition-Metal-Catalyzed C–H Activation
The 8-aminoquinoline core is widely recognized as one of the most powerful bidentate directing groups for the functionalization of unactivated C–H bonds[3]. However, a major historical limitation of the standard 8-aminoquinoline auxiliary is the extreme difficulty of removing the robust amide bond post-functionalization[4].
CAS 91350-35-5 solves this through a dual-action mechanism:
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Conformational Twisting: The 2-methyl group forces the formed amide bond out of strict planarity with the quinoline ring. This orbital misalignment weakens the amide resonance, making the carbonyl carbon more susceptible to nucleophilic attack during downstream cleavage.
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Oxidative Susceptibility: The 4-methoxy group renders the quinoline ring highly electron-rich. This allows for mild, selective oxidative cleavage of the directing group (e.g., via ozonolysis or ceric ammonium nitrate) without damaging the newly functionalized target molecule[4]. Furthermore, 2-methyl-8-aminoquinoline derivatives have been successfully employed in visible-light-photocatalyzed functionalizations, demonstrating their versatility under mild, modern catalytic conditions[5].
Pd-catalyzed C-H activation cycle using the 4-methoxy-2-methylquinolin-8-amine directing group.
Applications in Medicinal Chemistry (Pharmacophore Design)
Beyond catalysis, the 8-aminoquinoline scaffold is the backbone of critical anti-relapse antimalarial drugs (e.g., Primaquine and Tafenoquine). A major pharmacokinetic flaw of standard 8-aminoquinolines is their rapid metabolism via CYP450 enzymes (specifically at the 2- and 4-positions) and their tendency to cause hemolytic toxicity due to redox cycling.
By utilizing 4-methoxy-2-methylquinolin-8-amine as a building block, drug developers can preemptively block these metabolic hotspots. The 2-methyl group prevents oxidative deamination pathways, while the 4-methoxy group modulates the redox potential of the quinoline core, potentially widening the therapeutic window and reducing oxidative stress on red blood cells.
Self-Validating Experimental Protocols
To ensure high reproducibility, the following workflows are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.
Protocol 1: Directing Group Installation (Amidation)
Causality: The steric hindrance from the 2-methyl group makes standard coupling agents (like EDC/HOBt) sluggish. HATU is required to generate a highly reactive HOAt ester to overcome this steric clash.
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Reaction: Dissolve the target carboxylic acid (1.0 equiv) and 4-methoxy-2-methylquinolin-8-amine (1.1 equiv) in anhydrous DMF (0.1 M).
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Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) at 0 °C. Stir at room temperature for 12 h.
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Validation Checkpoint: Monitor via LC-MS. Successful coupling is confirmed by the disappearance of the amine peak (m/z 189[M+H]⁺). ¹H NMR will display a characteristic downfield shift of the amide N-H proton (~10.0 ppm) due to intramolecular hydrogen bonding with the quinoline nitrogen.
Protocol 2: Palladium-Catalyzed ortho-C(sp²)–H Arylation
Causality: Hexafluoroisopropanol (HFIP) is utilized as a solvent because its strong hydrogen-bond donating ability disrupts substrate aggregation and stabilizes the cationic Pd intermediates, significantly lowering the activation energy for C–H cleavage.
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Reaction: In a Schlenk tube, combine the amide substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and the aryl iodide (2.0 equiv).
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Heating: Suspend in HFIP (0.2 M), seal, and heat at 110 °C for 24 h.
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Validation Checkpoint: TLC monitoring (Hexanes/EtOAc) will show the functionalized product at a higher
value due to the disruption of molecular planarity and increased lipophilicity. ¹H NMR will confirm the loss of one ortho-proton signal on the target arene.
Protocol 3: Mild Oxidative Cleavage of the Directing Group
Causality: Because standard basic hydrolysis of 8-aminoquinoline amides requires harsh conditions (e.g., NaOH, 140 °C), we exploit the electron-rich nature of the 4-methoxyquinoline ring. Ozonolysis rapidly oxidizes the ring, converting the robust amide into a labile imide that hydrolyzes at room temperature[4].
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Oxidation: Dissolve the arylated amide in CH₂Cl₂/MeOH at -78 °C. Bubble O₃ through the solution until a faint blue color persists.
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Quench: Add dimethyl sulfide (DMS) and warm to room temperature.
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Hydrolysis: Treat the resulting intermediate with LiOH in THF/H₂O at room temperature for 2 h.
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Validation Checkpoint: LC-MS will isolate the mass of the free functionalized carboxylic acid. ¹H NMR will show the complete disappearance of the characteristic quinoline aromatic signals.
Self-validating experimental workflow for C-H functionalization and directing group removal.
References
- ChemScene. "91350-35-5 | 4-Methoxy-2-methylquinolin-8-amine". chemscene.com.
- Berger, M., et al. "Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group". nih.gov (PubMed).
- "Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules". acs.org.
- Ilies, L., et al. "N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization". nih.gov (PMC).
- "Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides". mdpi.com.
Sources
- 1. chemscene.com [chemscene.com]
- 2. N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
